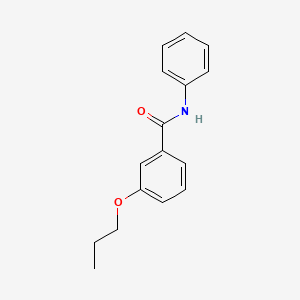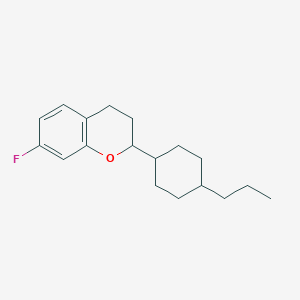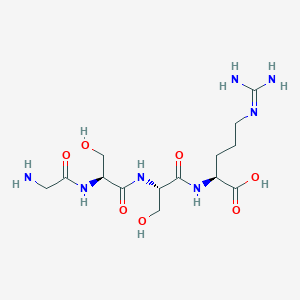![molecular formula C22H16N2O4 B14224562 N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide CAS No. 531492-72-5](/img/structure/B14224562.png)
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C22H16N2O4. This compound features a benzamide group linked to a phenyl ring, which is further connected to an acryloyl group substituted with a nitrophenyl moiety. The presence of both nitro and acryloyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-nitrobenzaldehyde with an appropriate acryloyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The acryloyl intermediate is then coupled with 4-aminobenzamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反応の分析
Types of Reactions
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acryloyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the acryloyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles such as halogens or nucleophiles like water in the presence of acids or bases.
Major Products Formed
Reduction: Formation of N-{4-[3-(2-Aminophenyl)acryloyl]phenyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products such as halogenated or hydroxylated derivatives.
科学的研究の応用
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The acryloyl group can participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)benzamide: Similar structure but lacks the acryloyl group.
N-(4-Aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide is unique due to the presence of both nitro and acryloyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
531492-72-5 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
N-[4-[3-(2-nitrophenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(15-12-16-6-4-5-9-20(16)24(27)28)17-10-13-19(14-11-17)23-22(26)18-7-2-1-3-8-18/h1-15H,(H,23,26) |
InChIキー |
NNRDTMDCCMWUHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


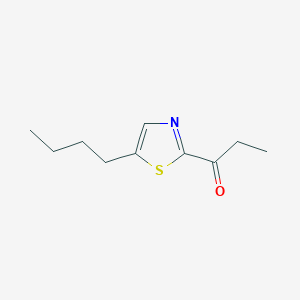
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
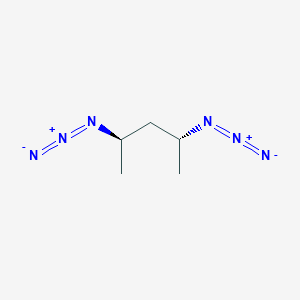
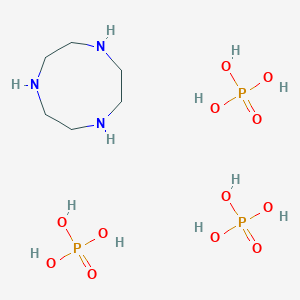
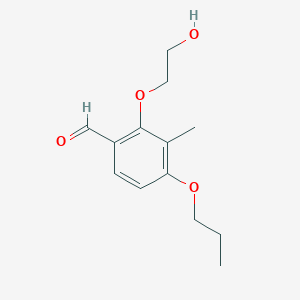
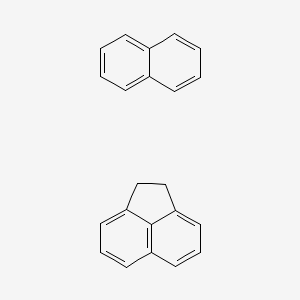
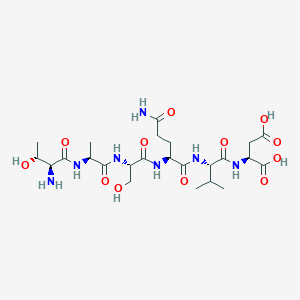
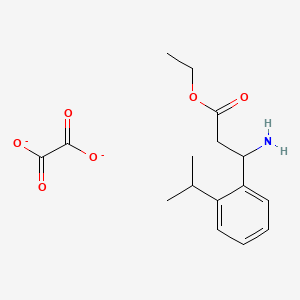

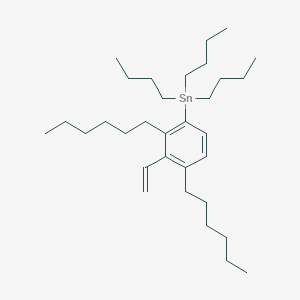
![6-Amino-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B14224543.png)
